molecular formula C19H31N3O B13084936 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide

Cat. No.: B13084936
M. Wt: 317.5 g/mol
InChI Key: MAXBEYWPSYQWFY-ADKAHSJRSA-N
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Description

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide is a complex organic compound that belongs to the class of amines. This compound features a unique structure with a cyclohexyl ring, a benzyl group, and a methylamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.

    Addition of the Methylamino Group: The methylamino group is added through an alkylation reaction using methylamine.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Where each step is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous flow system to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involving neurotransmitters or hormones.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclohexyl-N-methylbenzylamine
  • N-benzyl-N-methylcyclohexylamine
  • N-cyclohexyl-N-methylbenzylamine

Uniqueness

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-16-11-7-8-12-17(16)22(3)13-15-9-5-4-6-10-15/h4-6,9-10,14,16-18H,7-8,11-13,20H2,1-3H3,(H,21,23)/t16?,17-,18?/m0/s1

InChI Key

MAXBEYWPSYQWFY-ADKAHSJRSA-N

Isomeric SMILES

CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N

Origin of Product

United States

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